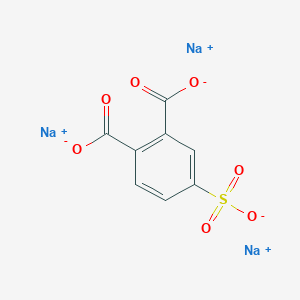

4-Sulfophthalic acid trisodium salt

Beschreibung

Contextual Significance in Modern Organic Synthesis and Industrial Applications

4-Sulfophthalic acid trisodium (B8492382) salt holds considerable importance in various scientific and industrial domains. In the realm of organic synthesis, it serves as a crucial intermediate. pharmaffiliates.compharmaffiliates.com A notable application is in the synthesis of Al(III) Phthalocyanine (B1677752) Chloride Tetrasulfonic Acid, a type of phthalocyanine. pharmaffiliates.compharmaffiliates.com Phthalocyanines are a class of compounds investigated for their potential as photosensitizers in photodynamic therapy for cancer. pharmaffiliates.compharmaffiliates.com

Industrially, this salt is a key component in the dye industry, where it functions as a raw material for producing synthetic dyes. Its utility extends to water treatment, where it acts as a chelating and complexing agent. Furthermore, it is employed as an acid-base indicator and a labeling reagent in laboratory settings.

A significant industrial process involves the use of 4-sulfophthalic acid trisodium salt in the production of 4-azidosulfonylphthalic anhydride (B1165640) (ASPA). google.com This process includes the chlorination of the salt to form 4-chlorosulfonylphthalic anhydride, which is then reacted with sodium azide (B81097). google.com The resulting ASPA is a valuable component in creating olefin-based polymers used as tie layers in various applications. google.com

Historical Evolution of Research on Sulfonated Phthalic Acid Derivatives

The study of phthalic acid and its derivatives has a long history, dating back to the 19th century. Phthalic acid itself was first isolated in 1836 by the French chemist Auguste Laurent through the oxidation of naphthalene (B1677914) tetrachloride. wikipedia.org Early manufacturing methods involved the oxidation of naphthalene tetrachloride with nitric acid or fuming sulfuric acid, using mercury or its sulfate (B86663) as a catalyst. wikipedia.org

Research into sulfonated aromatic carboxylic acids, including sulfonated phthalic acids, gained traction due to their potential as valuable auxiliaries in the textile industry. google.com Patented processes from the early 20th century describe the reaction of sulfonated phthalic acid anhydride with other compounds to create water-soluble sulfonation products with applications in this sector. google.com

The development of sulfonated polymers, such as sulfonated polyimides (SPIs), for applications like fuel cell membranes, has further driven research into sulfonated phthalic acid derivatives. researchgate.net While SPIs based on five-membered rings have shown promise, they can be susceptible to hydrolysis. researchgate.net This has led to investigations into more stable structures, such as those derived from naphthalenic polyimides. researchgate.net

Current Research Landscape and Emerging Scientific Imperatives

The current research landscape for 4-sulfophthalic acid and its salts is diverse, with a focus on optimizing existing applications and exploring new ones. A key area of investigation is the development of more economical and scalable synthesis pathways for derivatives like 4-azidosulfonylphthalic anhydride, which has significant commercial and industrial applications. google.com

Furthermore, the broader class of phthalates, of which 4-sulfophthalic acid is a derivative, continues to be a subject of toxicological studies to understand their metabolic pathways and potential as biomarkers for environmental exposure. nih.gov

The demand for advanced materials with specific properties, such as in the field of polymer chemistry and materials science, continues to drive research into sulfonated aromatic compounds. marketpublishers.com The global market for 4-sulfophthalic acid is a subject of analysis, indicating its ongoing relevance in various industrial sectors. marketpublishers.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C8H3Na3O7S | |

| Molecular Weight | 312.13 g/mol | pharmaffiliates.compharmaffiliates.com |

| Appearance | Colorless crystalline or powdery solid | |

| Solubility | Soluble in water | |

| CAS Number | 3325-08-4 | pharmaffiliates.compharmaffiliates.com |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

trisodium;4-sulfonatophthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O7S.3Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFDIIDATFUMQH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Na3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546731 | |

| Record name | Trisodium 4-sulfonatobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3325-08-4 | |

| Record name | Trisodium 4-sulfonatobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Sulfophthalic Acid Trisodium Salt

Established Synthetic Pathways for the Compound

The synthesis of 4-sulfophthalic acid trisodium (B8492382) salt is a critical process for obtaining a precursor essential in various chemical industries. The methodologies employed are designed to ensure high purity and yield, facilitating its subsequent use in complex molecular syntheses.

Chemical Preparation from 4-Sulfonylsalicylic Acid and Alkali Hydroxides

The preparation of 4-sulfophthalic acid trisodium salt can be achieved through the reaction of 4-sulfonylsalicylic acid with an alkali hydroxide (B78521), such as sodium hydroxide. In this process, 4-sulfonylsalicylic acid and sodium hydroxide are typically dissolved in an aqueous solution. The reaction is followed by filtration and crystallization steps to isolate the final product, this compound.

Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition from laboratory-scale synthesis to larger production volumes requires careful optimization of reaction parameters to maintain efficiency and product quality. For processes involving this compound, particularly in its subsequent conversion to other intermediates, several factors are critical.

A crucial step before its use in further reactions is the removal of residual water. google.com This is often accomplished through azeotropic co-distillation with a solvent like toluene (B28343). google.com In a typical laboratory or pilot-scale setup, a slurry of this compound in toluene is heated to distill off the water-toluene azeotrope, ensuring the starting material is anhydrous for subsequent moisture-sensitive steps. google.com

Further processing, such as chlorination to form 4-chlorosulfonylphthalic anhydride (B1165640), requires precise control over reaction conditions. google.com The temperature, rate of reagent addition, and total reaction time are all optimized to maximize yield and purity. google.com

| Parameter | Condition | Purpose/Consideration |

| Drying | Azeotropic distillation with toluene at ~109-115°C | To remove residual water, which is critical for subsequent moisture-sensitive reactions. google.com |

| Chlorination Temp. | 20°C to 110°C (typically 50-60°C) | Controls reaction rate and minimizes side-product formation. google.com |

| Reagent Addition | Continuous addition over 0.5 to 3 hours | Prevents temperature spikes and ensures controlled reaction. google.com |

| Post-Addition Time | 6 to 24 hours | Allows the reaction to proceed to completion for maximum yield. google.com |

| Solvent | Toluene | Serves as the reaction medium and facilitates the removal of insoluble byproducts like sodium chloride. google.com |

This table presents key parameters for the optimization and scale-up of reactions involving this compound as a starting material.

Intermediacy in the Synthesis of Complex Organic Molecules

This compound is a valuable intermediate compound, primarily due to the reactive nature of its sulfonic acid and carboxylic acid groups. This allows it to serve as a foundational building block in the synthesis of larger, more complex molecules with specific functional properties.

Role in Phthalocyanine (B1677752) Chemistry

The most prominent role of 4-sulfophthalic acid and its salts is as a precursor in the synthesis of sulfonated phthalocyanines. pharmaffiliates.com Phthalocyanines are large, aromatic macrocyclic compounds that can chelate various metal ions. The introduction of sulfonate groups (-SO₃H) via the use of 4-sulfophthalic acid enhances the solubility of the resulting phthalocyanine complex in aqueous or polar solvents, which is crucial for applications in catalysis and photodynamic therapy.

The general synthesis involves a cyclotetramerization reaction where four molecules of a phthalic acid derivative, in this case, 4-sulfophthalic acid, condense around a central metal ion. nih.gov This reaction is typically carried out at high temperatures, often in the presence of a nitrogen source like urea (B33335) and a catalyst. nih.govgoogle.com

Development of Metal-Phthalocyanine Derivatives (e.g., Aluminum(III), Cobalt(II), Iron(II))

The versatility of the phthalocyanine macrocycle allows for the incorporation of a wide array of metal ions into its central cavity. This compound is a key starting material for producing water-soluble versions of these metal complexes.

Aluminum(III) Phthalocyanine: this compound is explicitly identified as an intermediate in the synthesis of Al(III) Phthalocyanine Chloride Tetrasulfonic Acid. pharmaffiliates.com This derivative is noted for its application as a photosensitizer in photodynamic therapy for cancer. pharmaffiliates.com

Cobalt(II) Phthalocyanine: Sulfonated cobalt phthalocyanines are synthesized using 4-sulfophthalic acid or its salts. rsc.org These complexes are investigated for their catalytic activity, such as in sweetening processes for petroleum products. rsc.org The synthesis involves reacting the sulfonated phthalic acid source with a cobalt salt, urea, and a catalyst at elevated temperatures. rsc.org

Iron(II) Phthalocyanine: Tetra-sulfo iron-phthalocyanine is prepared using 4-sulfophthalic acid or its salts as the sulfonated reactant. google.comresearchgate.net These iron complexes have applications as catalysts. google.comsigmaaldrich.com The synthesis often involves reacting the sulfonated precursor with an iron source, a nitrogen donor like urea, and sometimes a promoter such as boric acid. google.com

Investigation of Reaction Conditions and Their Impact on Product Yield and Purity

The yield and purity of the final metal-phthalocyanine product are highly dependent on the specific reaction conditions employed during the synthesis. Researchers have investigated various parameters to optimize these outcomes. Key variables include the choice of precursor, metal salt, catalyst, reaction temperature, and reaction time.

For instance, the solid-phase synthesis of sulfonated cobalt phthalocyanine from a sulfonated phthalic anhydride mixture (derived from the acid) was optimized by systematically varying the reactant ratios and conditions. rsc.org The highest yield of 52.9% was achieved at a reaction temperature of 260°C for 3 hours, using ammonium (B1175870) molybdate (B1676688) as a catalyst. rsc.org

Similarly, the synthesis of iron phthalocyanine using phthalic anhydride (a related precursor) has been optimized in a two-stage heating process in a green solvent, yielding a product up to 77% after purification. google.com The choice of solvent, catalyst, and promoter are all critical factors. google.com

| Metal Ion | Precursor(s) | Reagents | Catalyst/Promoter | Temperature | Time | Yield |

| Cobalt(II) | Sulfonated Phthalic Anhydride Mixture | Urea, Cobalt Chloride | Ammonium Molybdate | 260°C | 3 hours | 52.9% rsc.org |

| Iron(II) | Phthalic Anhydride | Urea, Ferrous Chloride | Ammonium Molybdate / Ammonium Chloride | 120-140°C then 180-240°C | 0.5-2h then 2-8h | 77% google.com |

| Nickel(II) | Phthalic Acid | Urea, Nickel Chloride | Ammonium Molybdate | ~200°C | Not specified | - |

| Various | 4-Sulfophthalic Acid | Urea, Metal Halide | DBU | Heated to fusion | Not specified | - |

This table summarizes various reported reaction conditions for the synthesis of metal-phthalocyanines from 4-sulfophthalic acid or closely related precursors, highlighting the impact of different parameters on the reaction outcome.

An in-depth examination of the synthetic pathways originating from this compound reveals its role as a versatile precursor for various functionalized molecules. The strategic manipulation of its sulfonate group allows for the creation of reactive intermediates suitable for further chemical transformations, including applications in dye manufacturing and polymer science.

2 Pathways to Functionalized Phthalic Anhydride Derivatives

The transformation of this compound into functionalized phthalic anhydride derivatives is a key step in leveraging this compound for more complex syntheses. These pathways primarily involve the conversion of the sulfonate group into more reactive functionalities like sulfonyl chlorides.

1 Chlorination Reactions to Form 4-Chlorosulfonylphthalic Anhydride

A critical synthetic route involves the chlorination of this compound to produce 4-chlorosulfonylphthalic anhydride. This process converts the stable sulfonate salt into a highly reactive sulfonyl chloride group, rendering the molecule suitable for subsequent nucleophilic substitution reactions. unifr.ch

The reaction is typically carried out under solvent conditions, using toluene as a common solvent. In this medium, the this compound exists as a slurry. unifr.ch A variety of chlorinating agents can be employed to effect this transformation.

Common Chlorinating Agents:

Oxalyl chloride ((COCl)₂)

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

Phosphorus trichloride (B1173362) (PCl₃)

Phosphoryl chloride (POCl₃)

A specific embodiment of this process involves the use of oxalyl chloride in toluene, catalyzed by N,N-dimethylformamide (DMF). unifr.ch This reaction yields the desired 4-chlorosulfonylphthalic anhydride, which remains dissolved in the toluene, and sodium chloride as an insoluble precipitate that can be easily removed by filtration. unifr.ch

| Reactant | Reagent | Catalyst | Solvent | Product | Byproduct |

| This compound | Oxalyl chloride | DMF | Toluene | 4-Chlorosulfonylphthalic anhydride | Sodium chloride |

Table 1: Chlorination of this compound. unifr.ch

2 Subsequent Azidation for 4-Azidosulfonylphthalic Anhydride Synthesis

Following its formation, the isolated 4-chlorosulfonylphthalic anhydride can be used as a precursor for further functionalization. One notable pathway is its reaction with sodium azide (B81097) (NaN₃) to form 4-azidosulfonylphthalic anhydride (ASPA). unifr.ch This azide derivative is a valuable intermediate, particularly for applications requiring photo-crosslinking capabilities.

The azidation reaction is conducted by treating the dissolved 4-chlorosulfonylphthalic anhydride with sodium azide. Toluene is often used as the solvent for this step as well. The reaction results in the formation of the dissolved 4-azidosulfonylphthalic anhydride product and, once again, insoluble sodium chloride as a byproduct, which is subsequently removed. unifr.ch The final solid ASPA can then be retrieved from the solution. unifr.ch This two-step process, starting from the trisodium salt, provides a reliable method for producing ASPA, which is used in creating tie layers for polyolefin materials. unifr.ch

3 Formation as a Byproduct or Co-product in Industrial Synthesis Processes (e.g., D&C Yellow No. 10)

4-Sulfophthalic acid and its salts can also be formed as co-products or impurities in various industrial chemical processes. A prominent example is in the manufacturing of the color additive D&C Yellow No. 10 (also known as Quinoline Yellow).

The synthesis of D&C Yellow No. 10 involves the condensation of quinaldine (B1664567) with phthalic anhydride, followed by sulfonation using oleum (B3057394) (fuming sulfuric acid). google.comprepchem.com During the sulfonation step, which aims to add sulfonic acid groups to the quinophthalone structure, residual or excess sulfonating agents can react with any unreacted phthalic anhydride or related precursors. This can lead to the formation of sulfonated phthalic acids. google.comwikipedia.org

The United States Code of Federal Regulations (CFR) acknowledges the presence of these impurities. Specifically, 21 CFR 74.1710 stipulates that the color additive D&C Yellow No. 10 must conform to certain specifications, including a limit on the amount of "Total sulfonated phthalic acids, sodium salts," which cannot exceed 0.2 percent. google.comwikipedia.org

| Product | Manufacturing Step | Potential Impurity | Regulatory Limit |

| D&C Yellow No. 10 | Sulfonation | Total sulfonated phthalic acids, sodium salts | ≤ 0.2% |

Table 2: Impurity Specification in D&C Yellow No. 10. google.comwikipedia.org

4 Esterification for Polymeric Applications (e.g., Didecyl Ester of 4-Sulfophthalic Acid)

For instance, the synthesis of the closely related, non-sulfonated diisodecyl phthalate (B1215562) (DIDP) involves the direct esterification of phthalic anhydride with isodecyl alcohol. prepchem.com This reaction is typically conducted at elevated temperatures (e.g., 210 °C) and may use a catalyst, such as a titanium-based catalyst, to drive the reaction to completion. google.comprepchem.com A similar approach could be envisioned for 4-sulfophthalic acid, reacting it with decyl alcohol.

The presence of the sulfonic acid group allows for the creation of sulfonate-containing polyesters, or poly(sulfonate ester)s. These polymers can be synthesized through various methods, such as the polycondensation of disulfonyl chlorides with diphenols or through acyclic diene metathesis (ADMET) polymerization of sulfonate ester-containing monomers. unifr.ch The incorporation of sulfonate ester groups into a polymer backbone can significantly influence the material's thermal, physical, and electrical properties. unifr.ch

| Reactants | Product Type | Potential Application |

| 4-Sulfophthalic acid, Diol | Sulfonated Polyester | Modified fibers, plastics |

| Disulfonyl chloride, Diphenol | Poly(sulfonate ester) | High-performance polymers |

Table 3: Polymeric Applications via Esterification and Related Reactions.

Catalytic Science and Reaction Engineering Applications

Design and Development of Metallophthalocyanine Catalysts Utilizing 4-Sulfophthalic Acid Trisodium (B8492382) Salt Derivatives

The introduction of sulfonate groups derived from 4-sulfophthalic acid is a key strategy in designing both homogeneous and heterogeneous metallophthalocyanine catalysts. These functional groups enhance the solubility of the catalyst in aqueous media and provide anchoring points for immobilization onto solid supports, facilitating the creation of robust and recyclable heterogeneous systems.

Synthesis Protocols for Homogeneous and Heterogeneous Catalysts

The synthesis of metallated tetrasulfophthalocyanines typically involves a template reaction where 4-sulfophthalic acid or its salt is heated with a metal salt, a nitrogen source (commonly urea), and a catalyst such as ammonium (B1175870) molybdate (B1676688). mdpi.com For instance, cobalt(II) tetrasulfophthalocyanine can be prepared by reacting a 4-sulfophthalic acid salt, a cobalt salt like cobalt(II) sulfate (B86663) heptahydrate, and urea (B33335) at elevated temperatures. globethesis.com The resulting water-soluble complex serves as a homogeneous catalyst. rsc.org

For the development of heterogeneous catalysts, these water-soluble metallophthalocyanine complexes can be immobilized on various supports. One effective method is the sol-gel technique, where a silicon oxide-based hybrid material incorporating cobalt tetrasulfophthalocyanine is synthesized. researchgate.net This approach can prevent the leaching of the catalyst and enhance its stability and activity. researchgate.net Another strategy involves loading the catalyst onto supports like Ca-Al hydrotalcites or magnetically separable layered double hydroxides, which can improve catalyst recovery and reuse. researchgate.netresearchgate.net The immobilization can also be achieved by grafting the catalyst onto polymer supports. tue.nl

Evaluation of Catalytic Performance in Redox Reactions

Metallophthalocyanine catalysts derived from 4-sulfophthalic acid are particularly effective in mediating oxidation reactions. Their performance is evaluated based on factors such as conversion rates, product selectivity, and catalyst stability over multiple cycles.

The oxidation of malodorous and corrosive thiols (mercaptans) to less harmful disulfides is a critical process in the petroleum industry, often referred to as "sweetening." Cobalt phthalocyanine (B1677752) tetrasulfonate, derived from 4-sulfophthalic acid, is a highly active catalyst for this transformation. researchgate.net The catalytic cycle generally involves the coordination of the thiolate anion to the cobalt(II) center, followed by electron transfer to form a cobalt(I) species and a thiyl radical. The subsequent reaction between thiyl radicals leads to the formation of the disulfide. globethesis.comuniroma2.it

While specific data for ethanethiol (B150549) is not extensively detailed in the reviewed literature, kinetic studies on similar thiols like 2-mercaptoethanol (B42355) provide significant insights into the catalytic efficiency. The reaction kinetics often follow a Michaelis-Menten model, indicating the formation of a catalyst-substrate complex. tue.nl The catalytic activity is influenced by the electronic properties of the phthalocyanine ring and the nature of the central metal. rsc.org The table below summarizes typical kinetic parameters for the oxidation of a model thiol catalyzed by cobalt tetrasulfophthalocyanine.

Interactive Data Table: Kinetic Parameters for Thiol Oxidation by Cobalt Tetrasulfophthalocyanine

| Parameter | Value | Conditions | Reference |

| Turnover Number (s⁻¹) | ~4300 | Aqueous solution, excess O₂ | tue.nl |

| Thiol Binding Constant (M⁻¹) | 46 ± 10 | Anaerobic, aqueous solution | tue.nl |

| Conversion (%) | >90 | Bench-scale semi-batch reactor | globethesis.com |

Iron tetrasulfophthalocyanine (FePcS), another derivative of 4-sulfophthalic acid, has been employed as a catalyst for the oxidative modification of natural polymers like carboxymethyl cellulose (B213188) (CMC). researchgate.net This process, typically using hydrogen peroxide as the oxidant, introduces aldehyde and carboxyl groups onto the polysaccharide backbone, enhancing its reactivity for further functionalization. nih.gov This modification is valuable for creating advanced biomaterials with tailored properties. The oxidation process can lead to changes in the degree of substitution and may affect the polymer's crystallinity and mechanical properties. nih.gov

The catalytic mechanism is believed to involve the generation of reactive oxygen species, such as hydroxyl radicals, through the interaction of hydrogen peroxide with the iron center of the FePcS catalyst. researchgate.net These highly reactive species then abstract hydrogen atoms from the cellulose backbone, leading to the formation of carbonyl groups.

Mechanistic Studies of Catalyzed Transformations

Understanding the reaction mechanisms is crucial for optimizing catalyst design and reaction conditions. For metallophthalocyanine-catalyzed oxidations, studies often focus on identifying the active catalytic species, the role of the central metal ion, and the kinetics of the elementary steps.

Elucidation of Reaction Pathways and Rate-Determining Steps

For thiol oxidation catalyzed by cobalt tetrasulfophthalocyanine, the reaction mechanism is generally accepted to proceed through a redox cycle of the cobalt center. researchgate.net Under anaerobic conditions, two thiolate molecules can bind to one molecule of CoTSPc. uniroma2.it The rate-limiting step in this anaerobic process is the electron transfer from the sulfur to the cobalt center. uniroma2.it In the presence of oxygen, the catalytic cycle involves the formation of a Co(II)-thiolate complex, followed by an electron transfer to generate a Co(I) species and a thiyl radical. The Co(I) species is then re-oxidized by molecular oxygen, regenerating the active Co(II) catalyst, while the thiyl radicals combine to form the disulfide product. globethesis.com Kinetic analyses have suggested that for some phthalocyanine catalysts, the expulsion of the thiyl radical from the catalyst can be the rate-determining step. globethesis.com

In the case of carboxymethyl cellulose oxidation catalyzed by iron tetrasulfophthalocyanine and hydrogen peroxide, the mechanism involves the catalytic decomposition of H₂O₂. The FePcS catalyst facilitates the generation of highly reactive hydroxyl radicals (•OH). researchgate.net These radicals are the primary oxidizing agents that attack the C-H bonds of the CMC polymer chains, leading to the formation of carbonyl and carboxyl functionalities. The efficiency of this process is dependent on factors such as pH, temperature, and the concentrations of the catalyst and oxidant.

Impact of Catalyst Structure and Reaction Environment on Selectivity and Turnover Frequency

The catalytic efficacy of 4-sulfophthalic acid trisodium salt, particularly its selectivity towards desired products and its turnover frequency (TOF), is intricately linked to both its inherent structural characteristics and the surrounding reaction environment. While this compound is often utilized as a precursor or intermediate in the synthesis of more complex catalytic structures, such as metal phthalocyanines, its own potential catalytic activity, particularly in acid-catalyzed reactions, is governed by principles applicable to other sulfonated aromatic catalysts. rsc.orgoup.com The strategic manipulation of the catalyst's structure and the reaction conditions can steer the catalytic process towards higher efficiency and desired product formation.

The structure of the catalyst, whether used in a homogeneous or a heterogeneous system, plays a pivotal role. In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the support material onto which the sulfonated compound is immobilized is of paramount importance. The properties of the support, such as its surface area, pore size, and chemical nature, can significantly influence the accessibility of the catalytic sulfonic acid groups to the reactant molecules. mdpi.com For instance, a support with a high surface area and appropriate porosity can enhance the dispersion of the active sites, leading to a higher number of accessible sites and potentially a greater turnover frequency. mdpi.commdpi.com

Moreover, the interaction between the sulfonic acid groups and the support material can affect the catalyst's stability and prevent the leaching of the active species into the reaction medium, a common issue with supported catalysts. mdpi.com The choice of support can range from inorganic materials like silica (B1680970) and zirconia to organic polymers. mdpi.com For example, arenesulfonic functional groups have been successfully supported on mesostructured materials, demonstrating high stability and recyclability in various reactions. mdpi.com

The reaction environment, encompassing parameters such as temperature, pressure, solvent, and reactant concentrations, exerts a profound influence on both selectivity and TOF. Temperature, a critical parameter, often has a dual effect. An increase in temperature typically enhances the reaction rate and, consequently, the turnover frequency. However, excessively high temperatures can lead to undesirable side reactions, thereby reducing selectivity, or even cause catalyst degradation.

The choice of solvent is another crucial factor. The solvent can affect the solubility of reactants and products, influence the stability of reaction intermediates, and interact with the catalyst itself. In the context of sulfonated catalysts, the polarity of the solvent can impact the accessibility and activity of the sulfonic acid groups.

The following tables provide illustrative data on how catalyst structure and reaction environment could theoretically influence the performance of a catalytic system based on a sulfonated aromatic compound like this compound in a representative acid-catalyzed reaction, such as esterification.

Table 1: Hypothetical Impact of Catalyst Support on Selectivity and Turnover Frequency in the Esterification of Acetic Acid with Ethanol

| Catalyst Support | Surface Area (m²/g) | Pore Diameter (Å) | Selectivity for Ethyl Acetate (%) | Turnover Frequency (s⁻¹) |

| Silica Gel | 350 | 60 | 92 | 0.015 |

| Alumina | 200 | 100 | 88 | 0.012 |

| Activated Carbon | 800 | 25 | 95 | 0.025 |

| Mesoporous Silica (SBA-15) | 650 | 80 | 96 | 0.028 |

This table illustrates that supports with higher surface area and optimized pore sizes, such as activated carbon and mesoporous silica, can lead to higher turnover frequencies due to better accessibility of active sites. Selectivity is also influenced by the chemical nature of the support.

Table 2: Hypothetical Influence of Reaction Temperature and Solvent on Catalyst Performance

| Temperature (°C) | Solvent | Selectivity for Main Product (%) | Turnover Frequency (s⁻¹) |

| 60 | Toluene (B28343) | 95 | 0.010 |

| 80 | Toluene | 92 | 0.025 |

| 100 | Toluene | 85 | 0.050 |

| 80 | Heptane | 90 | 0.022 |

| 80 | Dioxane | 94 | 0.028 |

This table demonstrates the trade-off between turnover frequency and selectivity with increasing temperature. It also shows how the choice of solvent can impact both selectivity and the rate of reaction.

Polymer Science and Advanced Materials Engineering

Modification of Polymeric Materials via Sulfonation

Sulfonation, the introduction of sulfonic acid (-SO₃H) groups into a polymer matrix, is a key strategy for enhancing properties such as hydrophilicity, ion exchange capacity, and proton conductivity. While the trisodium (B8492382) salt of 4-sulfophthalic acid is itself inactive for direct sulfonation, its acidic precursor, 4-sulfophthalic acid (SPTA), is an effective agent for this purpose. It allows for the controlled incorporation of proton-conducting moieties into non-conductive polymer backbones.

Poly(vinyl alcohol) (PVA) is a polymer valued for its film-forming capabilities, hydrophilicity, and low cost. However, pristine PVA has negligible ionic conductivity and high-water solubility, limiting its use in electrochemical applications. researchgate.netresearchgate.net Sulfonation with agents like 4-sulfophthalic acid addresses these limitations by introducing proton-conducting sulfonic acid groups and simultaneously acting as a crosslinker, which enhances membrane stability. researchgate.net

Proton-exchange membranes (PEMs) are the central component of fuel cells, facilitating the transport of protons from the anode to the cathode. Derivatives of PVA are explored as alternatives to expensive commercial membranes like Nafion®. The sulfonation of PVA with 4-sulfophthalic acid (SPTA) introduces the necessary ionic conductivity for this function. researchgate.net In this process, SPTA can act as both a sulfonating agent and an ionic crosslinker, converting the PVA into a sulfonated poly(vinyl alcohol) (SPVA) membrane suitable for fuel cell applications, including direct borohydride (B1222165) fuel cells. researchgate.net The sulfonic acid groups introduced into the PVA matrix provide pathways for proton conduction, a fundamental requirement for the membrane's operation within a fuel cell. researchgate.net

The degree of sulfonation (DS)—the extent to which sulfonic acid groups are incorporated into the polymer structure—is a critical parameter that directly governs the performance of the resulting membrane. A higher degree of sulfonation generally leads to an increase in key properties such as ion exchange capacity (IEC), water uptake, and proton conductivity. researchgate.netnih.gov

The IEC, a measure of the number of ion-exchangeable groups per unit weight of dry polymer, increases with a higher concentration of sulfonic acid groups. This, in turn, enhances the membrane's ability to attract and retain water molecules ("water uptake"). researchgate.net The presence of water within the membrane is crucial as it facilitates the movement of protons through the sulfonic acid channels. nih.gov Consequently, proton conductivity typically rises with an increased sulfonation degree.

Table 1: Effect of Sulfonation Time on PVA Membrane Properties

This table illustrates how key membrane properties change as the duration of the sulfonation reaction increases, which correlates to a higher degree of sulfonation. Data is generalized from findings reported in the literature. researchgate.net

| Sulfonation Time (hours) | Ion Exchange Capacity (meq/g) | Water Uptake (%) |

| 1 | ~0.8 - 1.0 | ~150 - 180 |

| 2 | ~1.0 - 1.15 | ~180 - 220 |

| 3 | ~1.15 - 1.20 | ~220 - 240 |

To further enhance membrane properties, 4-sulfophthalic acid is used in the synthesis of composite membranes. An example is the chitosan/poly(vinyl)alcohol (CS/PVA) system. researchgate.net Chitosan, a biopolymer, is blended with PVA, and 4-sulfophthalic acid (SPTA) is employed as a crosslinking and sulfonating agent. researchgate.net This approach combines the favorable properties of both polymers with the proton-conducting capabilities imparted by sulfonation. Research indicates that the choice of crosslinker significantly impacts performance; for instance, sulfosuccinic acid has been shown to be a more effective crosslinker than SPTA in some CS/PVA systems, resulting in ionic conductivity that is an order of magnitude higher. researchgate.net

Preparation and Characterization of Sulfonated Poly(vinyl alcohol) (PVA) Membranes

Functionalization of Conductive Polymers

In the field of intrinsically conductive polymers (ICPs), chemical modification is crucial for improving processability and tuning electronic properties. Polyaniline (PANI) is a prominent ICP, but its practical use is often hindered by poor solubility in common solvents.

For polyaniline to become electrically conductive, it must be "doped." In protonic acid doping, the polymer backbone is protonated, creating charge carriers (polarons or bipolarons). This process requires a protonic acid; the trisodium salt of 4-sulfophthalic acid, lacking an acidic proton, cannot function as a dopant. However, its acidic precursors, specifically esters of 4-sulfophthalic acid, have been engineered to serve as highly effective, multifunctional agents in PANI synthesis. researchgate.netresearchgate.net

These ester derivatives, such as the didecyl ester of 4-sulfophthalic acid (DESPA), can simultaneously act as a dopant , an emulsifier , and a plasticizer . researchgate.net

Dopant: The sulfonic acid group (-SO₃H) on the molecule protonates the PANI backbone, rendering it conductive. researchgate.net

Emulsifier (Surfactant): The long alkyl chains of the ester groups are hydrophobic, while the sulfonic acid head is hydrophilic. This amphiphilic nature allows the molecule to act as a surfactant, stabilizing the oil-in-water or water-in-oil emulsions used in the emulsion polymerization of aniline. researchgate.net This enables the synthesis of processable PANI nanoparticles.

Plasticizer: The bulky ester groups physically separate the rigid PANI chains, preventing excessive aggregation and improving the polymer's solubility in organic solvents like chloroform (B151607) and its mechanical flexibility. researchgate.netresearchgate.net

Research has demonstrated a one-step inverted emulsion polymerization method using DESPA to produce a soluble and conductive PANI-DESPA complex. researchgate.net This multifunctional approach is a significant advancement, as it addresses the critical challenges of PANI processing in a single step, creating a material with reasonable conductivity (e.g., ~0.03 S/cm) that is soluble in common organic solvents. researchgate.net

Influence on Polymerization Pathways and Resulting Material Properties (e.g., Solution Processability)

Sulfonated dopants play a crucial role in enhancing the solution processability of conductive polymers like polyaniline (PANI). Research has shown that esters of 4-sulfophthalic acid can act as effective dopants, improving the solubility and processability of PANI, which is notoriously difficult to process. This improvement is attributed to the plasticizing effect of the ester chains and the interaction of the sulfonate group with the polymer backbone.

The introduction of sulfonate groups, whether as a dopant or as a functional group on a comonomer, can influence polymerization kinetics and the final properties of the polymer. For instance, in the synthesis of sulfonated polyarylether sulfone (SPAES), the degree of sulfonation is a critical parameter that affects the material's properties. In the context of atom transfer radical polymerization (ATRP), the presence of sulfonic acid groups can complicate the reaction by interacting with the catalyst, often necessitating the use of protecting groups during polymerization. nih.gov

The nature of the counterion associated with the sulfonate group also significantly impacts the thermal and solution properties of the resulting polyelectrolytes. rsc.org Different counterions can lead to variations in the glass transition temperature (Tg) and solubility in different solvents. For example, replacing protons with amine groups in sulfonated polystyrene can reduce ion-dipole interactions, leading to a lower Tg and melt viscosity. mdpi.com This suggests that the trisodium salt form of 4-sulfophthalic acid would impart properties distinct from its acidic or other salt forms.

In the case of conductive polymers, the choice of solvent during polymerization and film casting can also have a profound effect on the final morphology and electrical conductivity of the material. Solvents can induce chain rearrangements and affect the screening between charged polymer chains and dopants, thereby influencing the material's performance. mdpi.com

Complexation with Biomacromolecules

The interaction of 4-sulfophthalic acid trisodium salt with biomacromolecules is an area where specific research is limited. However, by examining studies on analogous systems involving sulfonated aromatic compounds and cationic biomacromolecules, its potential behavior can be inferred.

Studies on Non-Stoichiometric Complexes with Cationic Starch

There is no direct research available on the formation of non-stoichiometric complexes between this compound and cationic starch. However, the formation of polyelectrolyte complexes (PECs) between cationic starch and various anionic polyelectrolytes is a well-documented phenomenon. eucalyptus.com.br These complexes are primarily driven by electrostatic interactions between the positively charged groups on the cationic starch and the negative charges on the anionic polymer. eucalyptus.com.br

Given that this compound is an anionic compound with three carboxylate groups and one sulfonate group, it is theoretically capable of forming complexes with cationic starch. The interaction would likely be influenced by factors such as the charge density of both components, the ionic strength of the medium, and the pH of the solution. wur.nl

Studies on other systems, such as cationic starch with anionic carboxymethylcellulose (CMC), have shown that the ratio of the two polyelectrolytes significantly affects the properties of the resulting complex, including its turbidity and charge density. eucalyptus.com.br It is plausible that similar principles would govern the interaction between this compound and cationic starch. The aromatic nature of the 4-sulfophthalic acid anion could also introduce hydrophobic interactions, further influencing the complex formation. nih.gov

Research on Flocculation Mechanisms and Efficiency in Aqueous Systems

While there are no specific studies detailing the use of this compound as a primary flocculant, research on other sulfonated aromatic compounds provides insights into its potential role in flocculation processes. Flocculation is a critical step in water treatment, where small, suspended particles are aggregated into larger flocs for easier removal.

Cationic polymers like cationic starch are known to be effective flocculants for negatively charged particles such as fines and fillers in papermaking. wur.nl They function by adsorbing onto these surfaces and forming bridges between particles. wur.nl In some applications, a dual-polymer system, involving both a cationic and an anionic polymer, is used to enhance flocculation.

A study on the generation of a sulfonated lignin-starch polymer demonstrated its effectiveness as a flocculant for colloidal systems. nih.gov The presence of sulfonate groups in the polymer structure contributed to its flocculation performance. nih.gov This suggests that a sulfonated compound like this compound could potentially act as a component in a flocculation system, possibly in conjunction with a cationic polymer.

Furthermore, research on the removal of perfluoroalkyl substances (PFAS) from water has shown that coagulation and flocculation processes can be enhanced by the addition of surfactants. rsc.org In these studies, sulfonated PFAS were found to be removed more efficiently than their carboxylated counterparts, which was attributed to their higher hydrophobicity and better interaction with the flocs. rsc.orgrsc.org This indicates that the sulfonate group can play a significant role in the interaction with flocs during water treatment.

Integration into Advanced Ceramic Formulations (Academic Relevance)

Direct academic research on the integration of this compound into advanced ceramic formulations is not available. However, the use of other sulfonated organic compounds as additives in ceramic processing is a known practice, and can be used to infer the potential academic relevance and application of this specific compound.

Chemical additives are crucial in modern ceramic production for controlling the rheological properties of ceramic slips and glazes, such as viscosity and flow limit. zschimmer-schwarz-ceramco.it Additives like deflocculants are used to create slurries with low water content and high density, which leads to benefits such as reduced grinding times, increased productivity, and lower energy consumption during drying. zschimmer-schwarz-ceramco.it

Lignosulfonates, which are sulfonated natural polymers, are widely used in the ceramics industry as dispersants, binders, and lubricants. greenagrochem.com As anionic, water-soluble additives, they can enhance both the manufacturing process and the quality of the final ceramic product. greenagrochem.com Their functions include:

Binder: Lignosulfonates provide cohesion and strength to the ceramic body during shaping and drying, which helps to prevent cracking. greenagrochem.com

Dispersant/Deflocculant: They help to disperse ceramic particles in a suspension, preventing them from settling and ensuring a uniform application of glazes. This leads to a more consistent final product. greenagrochem.com By reducing the amount of water needed in a ceramic slip, they also contribute to energy savings during the drying and firing stages. greenagrochem.com

Lubricant: They can facilitate processes like extrusion and pressing. greenagrochem.com

Given that this compound is also a water-soluble, sulfonated organic compound, it could theoretically perform similar functions as a dispersant or deflocculant in ceramic formulations. Its smaller molecular size compared to lignosulfonates would likely result in different performance characteristics. Academic research in this area could explore its effectiveness in controlling the rheology of ceramic slips, its influence on the green and dry strength of ceramic bodies, and its impact on the final microstructure and properties of the fired ceramic.

Environmental Chemistry and Pollution Control Research

Remediation Technologies for Industrial Effluents

4-Sulfophthalic acid and its salts are being investigated for their potential in treating industrial effluents, which are often complex mixtures of organic and inorganic pollutants. The compound's utility stems from its chemical reactivity and its ability to interact with various contaminants, facilitating their removal from water.

One of the significant applications of 4-sulfophthalic acid is in the treatment of wastewater containing heavy metals, such as toxic hexavalent chromium (Cr(VI)). It has been identified as a reagent for removing Cr(VI) from wool dyeing effluents. The primary mechanism for this removal is believed to be a redox reaction. In this process, 4-sulfophthalic acid or its related compounds act as a reducing agent, donating electrons to convert the highly toxic and soluble Cr(VI) into the less toxic and less soluble trivalent chromium (Cr(III)).

The general mechanism for Cr(VI) reduction by chemical agents in acidic or specific conditions involves the following transformation: Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O

Once reduced, the resulting Cr(III) can be removed from the effluent through precipitation by adjusting the pH to form chromium hydroxide (B78521) (Cr(OH)₃), a solid which can be filtered out.

Total Organic Carbon (TOC) is a critical measure of water quality, representing the total amount of carbon bound in organic compounds. High TOC levels are a major concern in industrial wastewater, and their reduction is a primary goal of treatment processes. While specific studies detailing TOC reduction centered solely on 4-sulfophthalic acid are limited, research on similar sulfonated aromatic compounds provides insight into effective strategies.

Advanced Oxidation Processes (AOPs) are a prominent strategy for reducing TOC. These processes generate highly reactive radicals, such as hydroxyl radicals (•OH), that can break down recalcitrant organic molecules into simpler, less harmful substances like CO₂ and water. For example, the treatment of sulfanilic acid, another sulfonated aromatic compound, with thermally activated persulfate has been shown to be effective. In one study, this method achieved significant TOC removal, as detailed in the table below.

TOC Removal Efficiency for Sulfanilic Acid

| Treatment Time (min) | TOC Removal (%) |

| 30 | 45 |

| 60 | 68 |

| 90 | 85 |

| 120 | 92 |

| Data derived from studies on sulfanilic acid as an analogue for sulfonated aromatic compounds. |

Another effective method combines biological treatment with AOPs. For instance, a combined system of an anaerobic baffled reactor (ABR), an activated sludge (AS) reactor, and a UV/H₂O₂ process has demonstrated high TOC removal efficiencies for complex industrial wastewater, achieving up to 99.98% reduction. nih.gov Such multi-stage processes could be applied to effluents containing 4-sulfophthalic acid and its precursors or degradation products to achieve stringent TOC discharge limits.

Investigation of Chelating and Complexing Properties in Water Treatment Contexts

The molecular structure of 4-sulfophthalic acid, containing two adjacent carboxylate groups and a sulfonate group, makes it an effective chelating and complexing agent. researchgate.net These functional groups can donate lone pairs of electrons to metal ions, forming stable, water-soluble complexes. This property is particularly useful in water treatment for sequestering metal ions, which can prevent their precipitation as scale or facilitate their removal.

Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal atom. In the case of 4-sulfophthalic acid, the carboxylate groups are positioned to form a stable five-membered ring with a metal ion, a common feature of effective chelating agents.

While specific quantitative studies on the chelation capacity of 4-sulfophthalic acid trisodium (B8492382) salt are not widely available, the principle is well-established with similar molecules. Polysaccharides like chitosan, which possess amino and hydroxyl groups, are known to effectively chelate a variety of heavy metal ions including copper, cadmium, and lead. researchgate.net The efficiency of chelation by 4-sulfophthalic acid would depend on factors such as the pH of the water, which affects the ionization state of the carboxylate and sulfonate groups, and the specific metal ion being targeted. This complexing ability can be harnessed in various industrial applications, including preventing metal-catalyzed degradation of products or in specialized metal treatment processes.

Role as an Intermediate in Environmental Degradation Pathways

In the environment, large, complex organic molecules like dyes and industrial chemicals are often broken down by microbial action or chemical processes into smaller, more stable molecules. 4-Sulfophthalic acid is hypothesized to be such an intermediate in the degradation pathways of certain sulfonated aromatic compounds.

For example, many azo dyes, which are widely used in the textile industry, contain sulfonated naphthalene (B1677914) or benzene (B151609) rings. The environmental degradation of these complex structures can lead to the formation of simpler aromatic amines and sulfonated acids. Studies on the bacterial degradation of aromatic compounds like phenanthrene (B1679779) show that it can be catabolized through various steps to ultimately yield phthalic acid. nih.gov It is plausible that sulfonated precursors would similarly degrade into sulfonated intermediates like 4-sulfophthalic acid before the aromatic ring is ultimately cleaved. The high water solubility and relative stability of 4-sulfophthalic acid would make it a persistent intermediate in such pathways.

The degradation of diethyl phthalate (B1215562), a common plasticizer, has been shown to produce intermediates including phthalic acid and 4-hydroxy phthalic acid, demonstrating that the core phthalate structure can be an intermediate in environmental transformation processes.

Subcritical and supercritical water oxidation are advanced oxidation processes used for the complete destruction of complex and hazardous organic waste. osti.gov In these processes, water at high temperatures (subcritical: 100-374 °C; supercritical: >374 °C) and pressures is used as the reaction medium. wikipedia.org Under these conditions, water acts as an excellent solvent for organic compounds and oxygen, allowing for rapid and efficient oxidation reactions in a single phase. wikipedia.orgepa.gov

While direct studies on 4-sulfophthalic acid in subcritical water are scarce, research on related compounds provides a clear indication of the expected degradation mechanism. For aromatic compounds, the oxidation process in supercritical water typically involves a sequence of hydroxylation, ring-opening, and finally mineralization to CO₂, water, and mineral acids corresponding to any heteroatoms present. epa.gov

The process is highly effective for destroying recalcitrant organic pollutants. Studies on the destruction of per- and poly-fluoroalkyl substances (PFAS) using supercritical water oxidation have shown greater than 99% reduction of the target compounds. nih.gov This high efficiency is attributed to the unique properties of supercritical water that facilitate rapid and complete oxidation reactions, typically in residence times of less than a minute. epa.gov It is expected that 4-sulfophthalic acid would be effectively mineralized under similar conditions, playing a role as a transient intermediate before its complete destruction.

Advanced Analytical and Spectroscopic Investigations of Derived Systems

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Derivatives

Spectroscopy is a fundamental tool for probing the molecular structure of 4-sulfophthalic acid derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their functional groups and electronic properties can be obtained.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in derivatives of 4-sulfophthalic acid. The analysis of the infrared spectrum reveals characteristic absorption bands corresponding to specific vibrational modes of the molecule.

For the 4-sulfophthalate structure, key functional groups include the sulfonate (SO₃⁻) and carboxylate (COO⁻) groups, as well as the aromatic benzene (B151609) ring. The sulfonate group typically exhibits strong asymmetric and symmetric stretching vibrations. The asymmetric S=O stretching is observed in the range of 1350 cm⁻¹, while the symmetric stretch appears around 1175 cm⁻¹. blogspot.com Additional strong bands related to S-O stretching can be found between 750 and 1000 cm⁻¹. blogspot.com In sulfonated compounds, characteristic stretching modes for the R-SO₃⁻ group are found at 1140–1250 cm⁻¹ and 1030–1070 cm⁻¹. researchgate.net

The carboxylate groups (COO⁻) also present distinct absorption bands. The asymmetrical stretching vibration of carboxylates is typically found in the 1510-1650 cm⁻¹ range, while the symmetrical vibration is located between 1280-1400 cm⁻¹. 911metallurgist.com The precise position of these bands can indicate the nature of the interaction between the carboxylate and any associated cations, such as in the trisodium (B8492382) salt. 911metallurgist.com

The aromatic nature of the compound is confirmed by C=C stretching vibrations within the ring, which appear in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net Additionally, C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹. vscht.cz

Table 1: Characteristic FTIR Absorption Bands for 4-Sulfophthalate Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Sulfonate (R-SO₃⁻) | Asymmetric S=O Stretch | 1350, 1140-1250 | blogspot.comresearchgate.net |

| Sulfonate (R-SO₃⁻) | Symmetric S=O Stretch | 1175, 1030-1070 | blogspot.comresearchgate.net |

| Sulfonate (R-SO₃⁻) | S-O Stretch | 750-1000 | blogspot.com |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1510-1650 | 911metallurgist.com |

| Carboxylate (COO⁻) | Symmetric Stretch | 1280-1400 | 911metallurgist.com |

| Aromatic Ring | C=C Stretch | 1400-1600 | vscht.czresearchgate.net |

| Aromatic Ring | =C-H Stretch | >3000 | vscht.cz |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within 4-sulfophthalic acid and its derivatives. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing insight into the electronic structure of the molecule.

Aromatic compounds like 4-sulfophthalic acid exhibit characteristic absorptions due to π → π* transitions within the benzene ring. up.ac.za Benzene itself shows intense absorption bands around 180 nm and 200 nm, with a weaker, "forbidden" transition at approximately 260 nm. up.ac.za The presence of substituents—the sulfonate and carboxylate groups—on the benzene ring alters the electronic environment and can cause shifts in the position and intensity of these absorption bands. libretexts.org These shifts, known as batochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide valuable information about the electronic effects of the substituents. For instance, studies on substituted benzenes show that both primary (around 200-250 nm) and secondary (around 270-310 nm) absorption bands can be affected by substitution. up.ac.za

In the context of metal-organic frameworks (MOFs) or complexes derived from sulfophthalic acid, the UV-Vis spectrum can also reveal ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, although these are not expected in complexes with d¹⁰ metals like Zn(II) or Cd(II), where ligand-centered transitions dominate. acs.org

Chromatographic Methods for Separation and Quantification of Complex Mixtures

Chromatography is an essential technique for separating and quantifying the components of a mixture. For derivatives of 4-sulfophthalic acid, this is particularly important for assessing purity and isolating specific isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of 4-sulfophthalic acid. It is frequently used to separate it from its isomers, such as 3-sulfophthalic acid, and to determine the purity of a sample. rsc.org The separation is typically achieved using a reversed-phase (RP) column, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture. sielc.com

For example, a common HPLC method for 4-sulfophthalic acid might use a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid to control the ionization state of the analyte. sielc.com The structurally similar isomers of phthalic acid and its sulfonated derivatives can be challenging to separate, but specialized columns and mobile phase compositions can achieve baseline resolution. nih.govhelixchrom.com For instance, columns that utilize hydrogen bonding as a separation mechanism can be effective for separating phthalic acid isomers. sielc.com Detection is often performed with a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength. rsc.orgsielc.com

The successful separation of 4-sulfophthalic acid from 3-sulfophthalic acid has been demonstrated, allowing for the characterization and quantification of each isomer in a mixture. rsc.org

Diffraction Techniques for Crystalline and Supramolecular Structure Determination

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in crystalline materials derived from 4-sulfophthalic acid.

X-ray diffraction (XRD) is the definitive method for determining the crystal structure of materials. nih.gov For derivatives of 4-sulfophthalic acid, single-crystal X-ray diffraction (SC-XRD) can be used to analyze the precise structure of metal-organic frameworks (MOFs), coordination polymers, and other crystalline solids. rsc.org

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It is a valuable tool for confirming the phase purity of a synthesized material, identifying unknown crystalline substances by comparing the experimental pattern to databases, and monitoring structural changes during processes like guest uptake or thermal treatment. researchgate.net For example, the XRD patterns of synthesized MOFs are often compared with simulated patterns from known structural models to confirm that the desired structure has been formed. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Polymer-Surfactant Complex Structures

Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to determine the nanoscale structure of materials, including the size, shape, and spatial arrangement of particles in solution or the solid state. In the context of 4-sulfophthalic acid derivatives, SAXS is particularly valuable for characterizing the morphology of polymer-surfactant complexes.

Table 1: Representative SAXS Data for a Hypothetical Sulfonated Polymer-Surfactant Complex

| Parameter | Description | Typical Value |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size of the scattering object (the complex). | 5 - 20 nm |

| Maximum Dimension (Dmax) | The largest dimension of the particle, derived from the p(r) function. | 15 - 50 nm |

| Scattering Vector (q) range | The range of angles over which scattering is measured, probing different length scales. | 0.1 - 6 nm-1 |

| Morphology Model | The geometric model that best fits the scattering data (e.g., core-shell sphere). | Core-Shell Sphere |

Single-Crystal X-Ray Diffraction for Metal Salt Derivatives

Single-Crystal X-ray Diffraction (scXRD) stands as the definitive method for determining the three-dimensional atomic structure of crystalline materials. When 4-sulfophthalic acid is used as an organic linker to create metal-organic frameworks (MOFs) or coordination polymers, scXRD provides unparalleled insight into the resulting structure. researchgate.net These crystalline materials are built from metal ions or clusters connected by organic ligands, creating porous frameworks with high surface areas. nih.gov

Table 2: Hypothetical Crystallographic Data for a Metal-Organic Framework Derived from 4-Sulfophthalate

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P21/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.5° |

| Volume (V) | The volume of the unit cell. | 1545 Å3 |

| Calculated Density (ρ) | The theoretical density of the material based on the crystal structure. | 1.65 g/cm3 |

Thermal Analysis Techniques for Material Stability and Degradation Profiles (e.g., Thermogravimetric Analysis of Sulfonated Polymers)

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. researchgate.net Thermogravimetric Analysis (TGA) is particularly vital for assessing the thermal stability and degradation profile of polymers derived from 4-sulfophthalic acid. TGA measures the change in a sample's mass over time as the temperature changes, providing critical data on decomposition temperatures, the amount of non-volatile char remaining, and the kinetics of degradation. researchgate.net

For sulfonated polymers, TGA reveals a multi-stage degradation process. The initial weight loss is often associated with the release of bound water, followed by the decomposition of the sulfonic acid groups, which typically evolves sulfur dioxide (SO₂). marquette.eduresearchgate.net At higher temperatures, the polymer backbone itself begins to degrade. marquette.edu By coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR), the gaseous byproducts evolved at each degradation stage can be identified in real-time, providing a detailed mechanistic understanding of the thermal decomposition process. marquette.edu

Table 3: TGA Data for a Representative Sulfonated Aromatic Polymer

| Parameter | Description | Typical Temperature Range (°C) | Associated Event |

|---|---|---|---|

| Td5% | Temperature at which 5% weight loss occurs. | 250 - 320 | Onset of significant degradation (desulfonation). |

| Tmax1 | Temperature of maximum rate of weight loss for the first stage. | 300 - 380 | Peak rate of sulfonic acid group decomposition. |

| Tmax2 | Temperature of maximum rate of weight loss for the second stage. | 450 - 550 | Peak rate of polymer backbone degradation. |

| Char Yield @ 700°C | Percentage of mass remaining at 700°C under an inert atmosphere. | 30 - 50% | Indicates formation of a stable carbonaceous residue. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Pathway Confirmation and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It is fundamental for confirming the outcomes of synthetic pathways involving 4-sulfophthalic acid trisodium salt and for characterizing the structure of intermediates and final products. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

A practical application is found in the synthesis of derivatives starting from this compound. For instance, in the conversion of the salt to an anhydride (B1165640) derivative, ¹H NMR is used to confirm the purity of the starting material. google.com Following the reaction, NMR analysis of the crude and purified product confirms the disappearance of reactant signals and the appearance of new signals corresponding to the product's unique aromatic proton environment. google.com The use of an internal standard in the NMR sample allows for the quantitative determination of product yield and purity. google.com The choice of deuterated solvent (e.g., D₂O, DMSO-d₆) is also critical, as it can influence the chemical shifts, particularly of labile protons. researchgate.net

Table 4: Illustrative ¹H NMR Data for Aromatic Protons in a 4-Sulfophthalic Acid Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 4-Sulfophthalic Acid (in D2O) | H-3 | 8.25 | d | 1.8 |

| H-5 | 8.10 | dd | 8.0, 1.8 | |

| H-6 | 7.80 | d | 8.0 | |

| Hypothetical Amide Derivative (in DMSO-d6) | H-3 | 8.40 | d | 2.0 |

| H-5 | 8.22 | dd | 8.2, 2.0 | |

| H-6 | 7.95 | d | 8.2 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For aromatic systems containing both carboxylic and sulfonic acid groups, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the preferred sites for electrophilic or nucleophilic attack.

DFT studies on sulfonic acids with different neighboring groups have shown that electron-withdrawing substituents tend to enhance the proton dissociation property of the sulfonic acid group. researchgate.net This is a critical factor in understanding the acidity and reactivity of 4-sulfophthalic acid. The calculated Mulliken charges on the atoms of model sulfonic acid compounds highlight the polarization of the S-O and O-H bonds, which is crucial for proton transfer reactions.

To illustrate the typical electronic properties that can be derived from quantum chemical calculations, the following table presents data for a related compound, p-cyanobenzoic acid, which also features an electron-withdrawing group para to a carboxylic acid. researchgate.net

| Property | Value (for p-cyanobenzoic acid) | Significance for 4-Sulfophthalic Acid |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability; a lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability; a lower value suggests higher reactivity towards nucleophiles. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Table 1: Representative Quantum Chemical Properties of a Structurally Related Aromatic Acid. |

For 4-sulfophthalic acid trisodium (B8492382) salt, the deprotonation of the acidic groups to form carboxylate and sulfonate ions would significantly alter the electronic structure, leading to a high charge density and a more nucleophilic character compared to the protonated acid form.

Molecular Dynamics Simulations of Intermolecular Interactions in Material Systems

Molecular dynamics (MD) simulations provide a powerful lens through which to examine the dynamic interactions of molecules in condensed phases, such as in solution or within a material matrix. While specific MD studies on 4-sulfophthalic acid trisodium salt are scarce, research on related benzenedicarboxylic acids, like phthalic acid, offers valuable insights into their self-assembly and interaction with solvents. acs.orgresearchgate.net

MD simulations of phthalic acid have shown that these molecules can form zigzag chains through hydrogen bonding between their carboxylic acid groups. acs.orgresearchgate.net In the context of this compound in an aqueous environment, the primary interactions would be dominated by the strong electrostatic forces between the trisodium cations and the anionic sulfonate and carboxylate groups, as well as the extensive hydrogen bonding with water molecules.

The following table outlines typical parameters used in MD simulations of organic molecules in aqueous solutions, which would be applicable to a study of this compound.

| Simulation Parameter | Typical Value/Method | Relevance |

| Force Field | MM3, AMBER, CHARMM | Describes the potential energy of the system as a function of atomic coordinates. |

| Water Model | TIP3P, SPC/E | Represents the water molecules in the simulation box. |

| Ensemble | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) | Defines the thermodynamic conditions of the simulation. |

| Temperature | 298 K (25 °C) | Simulates ambient conditions. |

| Simulation Time | Nanoseconds to microseconds | Determines the timescale of the molecular motions that can be observed. |

| Table 2: Typical Parameters for Molecular Dynamics Simulations. |

Such simulations could be employed to investigate the aggregation behavior of this compound at different concentrations, its interaction with surfaces, or its role in templating the formation of larger structures.

Computational Modeling of Catalytic Mechanisms and Reaction Kinetics

The sulfonic acid group in 4-sulfophthalic acid suggests its potential to act as an acid catalyst. Computational modeling is instrumental in elucidating the mechanisms of catalyzed reactions by mapping out the reaction pathways and identifying transition states.

Studies on the use of sulfonated aromatic compounds as catalysts have shown that the sulfonic acid groups can facilitate reactions such as hydrolysis and esterification. chemspider.com For instance, the hydrolysis of esters catalyzed by sulfonic acids is believed to proceed via the protonation of the ester carbonyl oxygen by the sulfonic acid, followed by nucleophilic attack of water.

Computational models for such catalytic cycles typically involve calculating the free energy profile of the reaction. This allows for the determination of the activation energies of the elementary steps and the identification of the rate-determining step.

The table below presents a hypothetical reaction coordinate for the acid-catalyzed hydrolysis of an ester, which could be modeled for a catalyst like 4-sulfophthalic acid.

| Reaction Step | Description | Computational Output |

| Reactant Complex | Ester and catalyst form a complex. | Geometry and binding energy of the complex. |

| Transition State 1 | Proton transfer from catalyst to ester. | Structure and energy of the transition state. |

| Intermediate | Protonated ester. | Geometry and stability of the intermediate. |

| Transition State 2 | Nucleophilic attack by water. | Structure and energy of the second transition state. |

| Product Complex | Products (alcohol and carboxylic acid) are complexed with the catalyst. | Geometry and energy of the product complex. |

| Table 3: Hypothetical Steps in a Catalyzed Reaction for Computational Modeling. |

By understanding the catalytic mechanism at a molecular level, it is possible to design more efficient catalysts based on the 4-sulfophthalic acid scaffold.

Development of Structure-Activity Relationship (SAR) Models for Material Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their observed activity or property. uni.lursc.org In the context of materials science, QSAR can be used to predict the performance of a compound in a particular application based on its molecular descriptors.

For sulfonated aromatic compounds, QSAR models have been developed to predict properties such as their interaction with biological targets or their reactivity. researchgate.net For instance, a QSAR study on aromatic sulfonamides as carbonic anhydrase II inhibitors identified topological indices as key descriptors for predicting inhibitory activity. researchgate.net

Developing a QSAR model for a property related to this compound would involve the following steps:

Data Collection: Gathering a dataset of compounds with known activity/property values.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

The following table provides examples of descriptor classes that could be used in a QSAR model for sulfonated aromatic compounds.

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms/bonds | Basic molecular composition and size. |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity. |

| Geometrical | Molecular surface area, volume | Three-dimensional shape and size. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Electronic structure and reactivity. |

| Table 4: Classes of Molecular Descriptors for QSAR Modeling. |

Such models could be invaluable for screening new derivatives of 4-sulfophthalic acid for enhanced performance in applications such as detergents, dispersants, or as building blocks for functional materials.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Applications in Renewable Energy Technologies

The urgent need for clean and sustainable energy sources has catalyzed research into new materials for renewable energy systems. 4-Sulfophthalic acid trisodium (B8492382) salt, and its derivatives, are promising candidates for enhancing the efficiency and durability of these technologies.

One of the most significant areas of exploration is in the development of proton exchange membranes (PEMs) for fuel cells . PEMs are a critical component of fuel cells, facilitating the transport of protons while preventing the passage of electrons and fuel. nih.gov The efficiency of this process is largely dependent on the presence of proton-conducting groups within the polymer structure of the membrane. unl.edu Sulfonated polymers, which contain sulfonic acid groups (-SO₃H), are extensively researched for this purpose due to their high proton conductivity. researchgate.netnih.govbwise.kr 4-Sulfophthalic acid can serve as a valuable monomer or additive in the creation of novel sulfonated polymers. Its incorporation into polymer backbones, such as poly(arylene ether sulfone)s, could lead to PEMs with optimized proton conductivity, thermal stability, and mechanical strength, addressing key challenges in fuel cell technology. researchgate.net Research in this area focuses on controlling the distribution and density of sulfonic acid groups to create well-defined hydrophilic channels for efficient proton transport. nih.gov

Another promising avenue is in the field of dye-sensitized solar cells (DSSCs) . DSSCs are a type of photovoltaic cell that mimics photosynthesis, using a molecular dye to absorb sunlight. nih.gov The dye molecules must be anchored to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to enable efficient electron transfer upon light absorption. rsc.orgosu.edu The anchoring group plays a crucial role in the stability and performance of the cell. While carboxylic acids are commonly used, sulfonic acid groups have also been investigated for this purpose. nih.gov The dicarboxylate and sulfonate moieties of 4-sulfophthalic acid could act as stable anchoring groups, potentially leading to improved charge injection efficiency and long-term stability of DSSCs. mdpi.com Future research could involve synthesizing and evaluating novel dye molecules derived from 4-sulfophthalic acid.

Advancements in Sustainable Synthetic Routes and Green Chemistry Principles

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes. The synthesis of 4-Sulfophthalic acid trisodium salt and its derivatives is an area ripe for the application of green chemistry principles, moving away from traditional methods that may involve harsh conditions and hazardous materials.